molecular formula C10H7NO6 B12868957 4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid

4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid

Cat. No.: B12868957
M. Wt: 237.17 g/mol
InChI Key: KMCWHWUOAQEEHD-UHFFFAOYSA-N
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Description

4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a benzo[d]oxazole ring substituted with carboxy(hydroxy)methyl and carboxylic acid groups. The molecular formula of this compound is C10H7NO6, and it has a molecular weight of 237.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with carboxylic acid derivatives in the presence of dehydrating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction can produce hydroxylated or alkylated oxazole compounds .

Mechanism of Action

The mechanism of action of 4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with biological molecules and its diverse reactivity make it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H7NO6

Molecular Weight

237.17 g/mol

IUPAC Name

4-[carboxy(hydroxy)methyl]-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C10H7NO6/c12-7(9(13)14)4-2-1-3-5-6(4)11-8(17-5)10(15)16/h1-3,7,12H,(H,13,14)(H,15,16)

InChI Key

KMCWHWUOAQEEHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(=O)O)C(C(=O)O)O

Origin of Product

United States

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